molecular formula C18H22N2OS B6505306 N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide CAS No. 1396859-47-4

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide

Cat. No.: B6505306
CAS No.: 1396859-47-4
M. Wt: 314.4 g/mol
InChI Key: PWRHETKZBUGDFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a cyclohex-3-ene-1-carboxamide core substituted with two distinct heteroaromatic groups: a 1-methyl-1H-pyrrol-2-ylmethyl moiety and a thiophen-2-ylmethyl group.

Properties

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-19-11-5-9-16(19)13-20(14-17-10-6-12-22-17)18(21)15-7-3-2-4-8-15/h2-3,5-6,9-12,15H,4,7-8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRHETKZBUGDFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Analog: 2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide (C₁₃H₁₄NOBr)

  • Structure : Shares the cyclohexene carboxamide core but substitutes bromine at the cyclohexene ring and phenyl/methyl groups at the amide nitrogen.
  • Synthesis : Prepared via hydrolysis of methyl 2-bromo-1-cyclohexene-1-carboxylate followed by amidation (92% yield) .
  • Physical Properties : Melting point = 102–103.5°C; elemental analysis (C: 55.78%, H: 5.04%, N: 4.89%) .
  • Key Differences : Bromine substitution enhances electrophilicity compared to the target compound’s unsubstituted cyclohexene ring. The phenyl group may reduce solubility in polar solvents relative to the target’s pyrrole-thiophene system.

Thiophene-Containing Analog: (E)-N-(4-chlorophenyl)-N′-(1-(thiophen-2-yl)ethylidene)formohydrazide

  • Structure : Features a thiophene moiety linked to a formohydrazide group and a 4-chlorophenyl substituent.
  • Bioactivity : Demonstrates antibacterial activity comparable to streptomycin, with halogen substituents (e.g., Cl) enhancing potency .

Benzamide Derivative: N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide

  • Structure : Benzamide core with morpholine and thiophene substituents.
  • Crystallography : Morpholine adopts a chair conformation; thiophene and benzamide rings form dihedral angles of 63.54° and 85.2°, respectively. Hydrogen bonding via N–H⋯O stabilizes the crystal lattice .

Acetamide Derivative: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-[(thiophen-2-yl)methyl]acetamide

  • Structure : Acetamide backbone with pyrazole and thiophene substituents.
  • Key Differences : The acetamide core may confer higher solubility in aqueous media than the cyclohexene carboxamide, but the pyrazole group introduces additional hydrogen-bonding sites absent in the target compound .

Comparative Data Table

Compound Name Core Structure Substituents Melting Point (°C) Bioactivity Key Feature
Target Compound Cyclohexene carboxamide 1-methylpyrrole, thiophene N/A Not reported Dual heteroaromatic substitution
2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide Cyclohexene carboxamide Br, Ph, Me 102–103.5 Not reported Bromine-enhanced reactivity
(E)-N-(4-chlorophenyl)-N′-(1-(thiophen-2-yl)ethylidene)formohydrazide Formohydrazide Thiophene, 4-Cl-Ph N/A Antibacterial Halogen-boosted activity
N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide Benzamide Morpholine, thiophene N/A Not reported Chair conformation of morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.